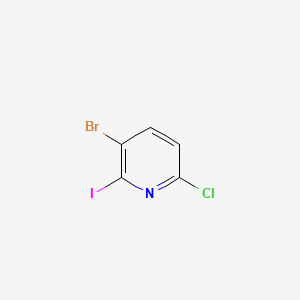

3-Bromo-6-chloro-2-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

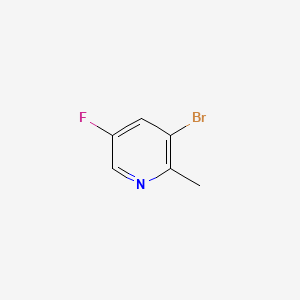

“3-Bromo-6-chloro-2-iodopyridine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClIN and a molecular weight of 318.34 .

Molecular Structure Analysis

The SMILES string of “this compound” is Clc1nc(Br)ccc1I . The InChI key is LZDHGMJHIXUOIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Halogen-Rich Intermediates for Synthesis

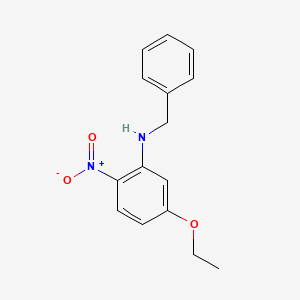

The compound 3-Bromo-6-chloro-2-iodopyridine is explored as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. This exploration uncovers the potential of such halogenated pyridines to serve as valuable building blocks in medicinal chemistry research. The research demonstrates simple syntheses that allow for the generation of a variety of pentasubstituted pyridines with desired functionalities, highlighting the utility of halogen dance reactions for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Advancements in Pyridine Chemistry

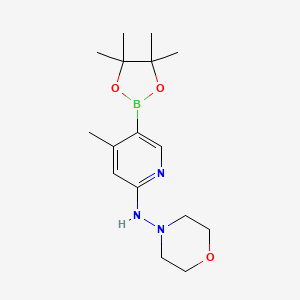

The chemistry of thienopyridines provides insights into direct halogenation methods, presenting a pathway to transform thieno[2,3-b]pyridine into various halogenated derivatives. This includes the exploration of different halogenation techniques and the resulting transformation products, thereby enriching the toolkit for pyridine modifications. The study sheds light on the versatility of halogenation in crafting specific pyridine structures for diverse scientific applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Functionalization Through Lithiation

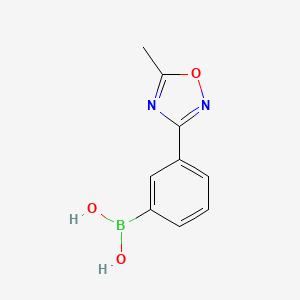

Investigations into the BF3-directed lithiation of halopyridines, such as 3-chloro- and 3-bromopyridine, reveal novel pathways for functionalization. The study details how the interaction with BF3 and subsequent lithiation processes lead to selective C-2 or C-6 substitution, enabling precise modifications of pyridine rings. This research opens up new avenues for the targeted synthesis of pyridine derivatives, contributing significantly to the field of organic chemistry and material science (Dhau, Singh, Kasetti, Bhatia, Bharatam, Brandão, Félix, & Singh, 2013).

Synthesis of Alkynylated Pyridines

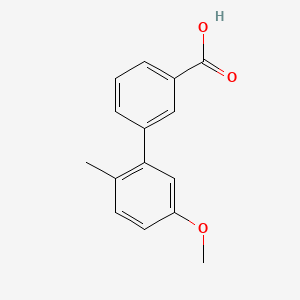

The synthesis of non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions demonstrates the adaptability of halogenated pyridines in forming complex organic structures. This method offers an efficient route to access mono-, di-, tri-, and pentaalkynylated pyridines, showcasing moderate to high fluorescence quantum yields, which could have implications for materials science, particularly in the development of new fluorescent materials and markers (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019).

Safety and Hazards

properties

IUPAC Name |

3-bromo-6-chloro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIZKPKHAJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704822 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211529-01-9 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.